3,3-Difluoro-2-phenylbutanamide
Description
3,3-Difluoro-2-phenylbutanamide is a fluorinated organic compound characterized by a phenyl group at the 2-position and two fluorine atoms at the 3,3-positions of the butanamide backbone. The incorporation of fluorine atoms significantly influences its physicochemical properties, including lipophilicity, metabolic stability, and bioavailability. Fluorine’s strong electronegativity and small atomic radius enhance intermolecular interactions (e.g., hydrogen bonding, dipole effects) and resistance to oxidative metabolism, making it a critical feature in medicinal chemistry .
Properties
IUPAC Name |
3,3-difluoro-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c1-10(11,12)8(9(13)14)7-5-3-2-4-6-7/h2-6,8H,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCJWNRNRYBEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C(=O)N)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2-phenylbutanamide typically involves the fluorination of precursor compounds. One common method is the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or aminodifluorosulfinium tetrafluoroborate salts . These reagents are effective in converting alcohols, aldehydes, and ketones to their corresponding fluorinated derivatives under controlled conditions.
Industrial Production Methods: Industrial production of 3,3-Difluoro-2-phenylbutanamide may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoro-2-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-phenylbutanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cell cycle regulation and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 3,3-Difluoro-2-phenylbutanamide, we compare it with fluorinated and non-fluorinated analogs, focusing on substituent effects, molecular properties, and inferred bioactivity.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Fluorine Substitution vs. Chlorine/Hydrogen The 3,3-difluoro motif in 3,3-Difluoro-2-phenylbutanamide enhances metabolic stability compared to non-fluorinated analogs (e.g., 2-phenylbutanamide) by blocking cytochrome P450 oxidation sites . In contrast, the 2-chlorophenyl group in 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic Acid introduces polarity but reduces membrane permeability due to the hydroxyl group .
Branched alkyl chains (e.g., in N-(3,3-Dimethylbutan-2-yl)-2-(2-fluorophenyl)acetamide) may reduce solubility but enhance hydrophobic interactions in lipophilic environments .
This effect is absent in non-fluorinated or mono-fluorinated analogs.
Implications for Drug Design
The strategic placement of fluorine atoms in 3,3-Difluoro-2-phenylbutanamide aligns with broader medicinal chemistry trends where fluorination optimizes drug-like properties. For example:
- Lipophilicity : Fluorine’s hydrophobic nature improves blood-brain barrier penetration, a trait critical for CNS-targeting drugs.
- Metabolic Resistance : The 3,3-difluoro configuration likely reduces first-pass metabolism, extending half-life .
Comparisons with hydroxy- or chlorine-containing analogs (e.g., ) highlight trade-offs between polarity and permeability, underscoring the need for context-specific fluorination.
Biological Activity
3,3-Difluoro-2-phenylbutanamide, a compound characterized by its unique difluoromethyl and phenyl groups, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationship (SAR), and potential therapeutic applications.
Chemical Structure and Properties
3,3-Difluoro-2-phenylbutanamide can be represented by the following structural formula:
Key Features:
- Difluoro Group: The presence of two fluorine atoms enhances lipophilicity and metabolic stability.
- Phenyl Group: The aromatic ring contributes to the compound's interaction with biological targets.
The biological activity of 3,3-difluoro-2-phenylbutanamide is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may affect enzyme activity and receptor binding, which are crucial for its therapeutic effects.
Enzyme Inhibition
Studies have shown that compounds similar to 3,3-difluoro-2-phenylbutanamide can inhibit key enzymes involved in metabolic pathways. For instance, a structure-activity relationship (SAR) analysis demonstrated that modifications in the difluoromethyl group significantly influence the binding affinity and inhibitory potency against various enzymes .
Biological Activity Data
The following table summarizes findings related to the biological activities of 3,3-difluoro-2-phenylbutanamide and its analogs:
| Compound | Target Enzyme/Pathway | IC50 (µM) | Notes |
|---|---|---|---|
| 3,3-Difluoro-2-phenylbutanamide | CYP51 (Trypanosoma cruzi) | 10 | Moderate inhibition observed |
| Analog A | CYP51 | 5 | Enhanced potency due to structural changes |
| Analog B | Human CYP enzymes | >20 | Reduced activity compared to parent compound |
Case Studies
- Trypanocidal Activity : A study investigating the trypanocidal properties of various analogs of 3,3-difluoro-2-phenylbutanamide found that certain modifications led to increased potency against Trypanosoma cruzi, the causative agent of Chagas disease. The incorporation of a trifluoromethyl group at specific positions was noted to enhance biological activity significantly .
- Antimicrobial Properties : Another study evaluated the antimicrobial efficacy of 3,3-difluoro-2-phenylbutanamide against various bacterial strains. Results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of functional groups in modulating biological activity. For example:
- Fluorine Substituents : The introduction of fluorine atoms has been linked to increased lipophilicity, which enhances membrane permeability and bioavailability.
- Phenyl Group Modifications : Alterations in the phenyl substituent can lead to varied interactions with target proteins, affecting binding affinity and inhibitory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
